
hexyl (2R)-2-bromohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl (2R)-2-bromohexanoate is an organic compound belonging to the class of esters It is characterized by the presence of a hexyl group attached to the ester functional group, with a bromine atom at the second carbon of the hexanoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexyl (2R)-2-bromohexanoate can be synthesized through the esterification of (2R)-2-bromohexanoic acid with hexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Hexyl (2R)-2-bromohexanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form hexyl (2R)-2-hydroxyhexanoate.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed:
Substitution: Hexyl (2R)-2-hydroxyhexanoate.
Reduction: Hexyl (2R)-2-hexanol.
Oxidation: Hexyl (2R)-2-hexanoic acid.
Aplicaciones Científicas De Investigación
Hexyl (2R)-2-bromohexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of hexyl (2R)-2-bromohexanoate involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. These reactions are facilitated by specific enzymes or chemical reagents, leading to the formation of biologically active compounds or intermediates.
Comparación Con Compuestos Similares
Hexyl (2R)-2-bromohexanoate can be compared with other similar compounds, such as:
Hexyl (2S)-2-bromohexanoate: The stereoisomer with the opposite configuration at the second carbon.
Hexyl (2R)-2-chlorohexanoate: Similar structure but with a chlorine atom instead of bromine.
Hexyl (2R)-2-hydroxyhexanoate: The hydroxyl derivative formed through substitution reactions.
Uniqueness: this compound is unique due to the presence of the bromine atom, which imparts specific reactivity and properties that are different from its chloro or hydroxy counterparts. This uniqueness makes it valuable in specific synthetic and research applications.
Propiedades
Número CAS |
821786-04-3 |
|---|---|
Fórmula molecular |
C12H23BrO2 |
Peso molecular |
279.21 g/mol |
Nombre IUPAC |
hexyl (2R)-2-bromohexanoate |
InChI |
InChI=1S/C12H23BrO2/c1-3-5-7-8-10-15-12(14)11(13)9-6-4-2/h11H,3-10H2,1-2H3/t11-/m1/s1 |
Clave InChI |
XUCICEORKGXNRU-LLVKDONJSA-N |
SMILES isomérico |
CCCCCCOC(=O)[C@@H](CCCC)Br |
SMILES canónico |
CCCCCCOC(=O)C(CCCC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphine oxide, [(2-methylcyclopentyl)methyl]diphenyl-](/img/structure/B14220266.png)
![1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-furanyl)-](/img/structure/B14220292.png)
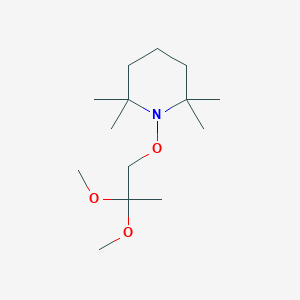
![2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl acetate](/img/structure/B14220306.png)
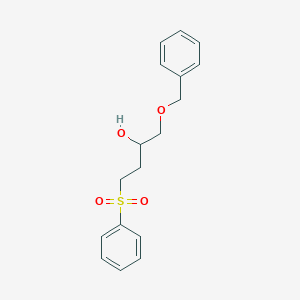
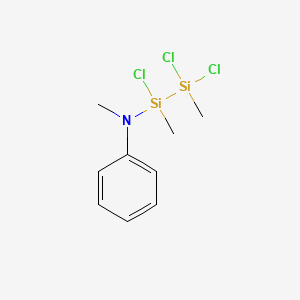
![Pyrido[2,3-f][1,2,3]benzotriazin-10(9H)-one, 9-hydroxy-](/img/structure/B14220337.png)
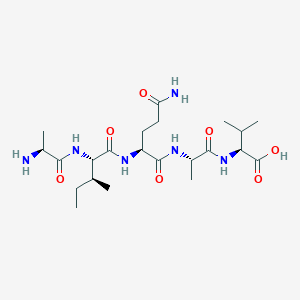

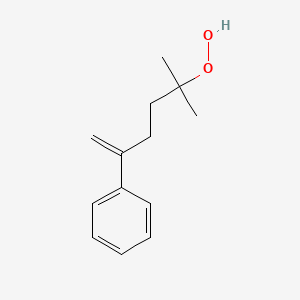
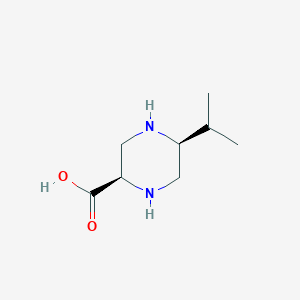
![2,2'-(1,4-Phenylene)bis[6-(diphenylamino)-1-benzofuran-3-carbonitrile]](/img/structure/B14220354.png)
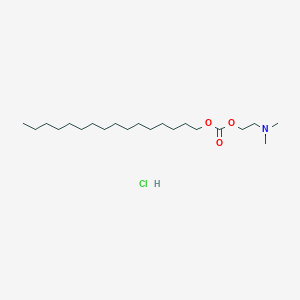
![[5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene](/img/structure/B14220361.png)
